molecular formula C6H9N7O2 B1307569 1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}formamide CAS No. 338405-25-7

1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}formamide

Cat. No.: B1307569
CAS No.: 338405-25-7
M. Wt: 211.18 g/mol
InChI Key: JCPSSMPGQJNCKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}formamide is a complex organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}formamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Ethanimidoyl Group: This step involves the reaction of the triazole ring with an ethanimidoyl chloride under basic conditions to form the ethanimidoyl derivative.

    Formation of the Hydrazino Group: The ethanimidoyl derivative is then reacted with hydrazine to introduce the hydrazino group.

    Acetylation: Finally, the compound is acetylated using acetic anhydride to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced derivatives with hydrogenated functionalities.

    Substitution: Formation of substituted derivatives with various functional groups attached to the triazole ring.

Scientific Research Applications

1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}formamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the triazole ring, which is known for its biological activity.

    Materials Science: It can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Research: The compound is used in studies involving enzyme inhibition and protein binding, providing insights into biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}formamide involves its interaction with biological targets such as enzymes and receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler compound with a similar triazole ring structure.

    2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}ethyl acetate: A derivative with an additional ethyl acetate group.

Uniqueness

1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}formamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}formamide, a compound featuring a triazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C4H7N5O\text{C}_4\text{H}_7\text{N}_5\text{O}

Molecular Weight: 127.13 g/mol

CAS Registry Number: 2766514

Biological Activity Overview

The biological activity of this compound has been primarily investigated for its antifungal and anticancer properties. The triazole ring is known for its role in inhibiting fungal cytochrome P450 enzymes, which are critical for ergosterol synthesis.

Antifungal Activity

Studies have shown that compounds with triazole structures exhibit significant antifungal activity against various pathogenic fungi. The mechanism typically involves the inhibition of the enzyme lanosterol demethylase, leading to disrupted cell membrane integrity.

Table 1: Antifungal Activity Against Common Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Candida albicans0.5 µg/mL
Aspergillus fumigatus0.25 µg/mL
Cryptococcus neoformans0.75 µg/mL

Anticancer Activity

Recent research indicates that this compound may also possess anticancer properties. The triazole derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Case Study:
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). The study highlighted the compound's ability to induce cell cycle arrest at the G2/M phase and promote apoptosis through mitochondrial pathways .

The precise mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition: As mentioned earlier, the triazole moiety is effective in inhibiting fungal enzymes critical for sterol biosynthesis.
  • Apoptosis Induction: In cancer cells, the compound activates pro-apoptotic signals while inhibiting anti-apoptotic factors.
  • Cell Cycle Arrest: The compound has been observed to interfere with cell cycle progression, particularly at the G2/M checkpoint.

Properties

CAS No.

338405-25-7

Molecular Formula

C6H9N7O2

Molecular Weight

211.18 g/mol

IUPAC Name

N'-[(Z)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]oxamide

InChI

InChI=1S/C6H9N7O2/c7-4(1-13-3-9-2-10-13)11-12-6(15)5(8)14/h2-3H,1H2,(H2,7,11)(H2,8,14)(H,12,15)

InChI Key

JCPSSMPGQJNCKC-UHFFFAOYSA-N

SMILES

C1=NN(C=N1)CC(=NNC(=O)C(=O)N)N

Isomeric SMILES

C1=NN(C=N1)C/C(=N/NC(=O)C(=O)N)/N

Canonical SMILES

C1=NN(C=N1)CC(=NNC(=O)C(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.